Ethyl 4-Chloroacetoacetate-13C4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

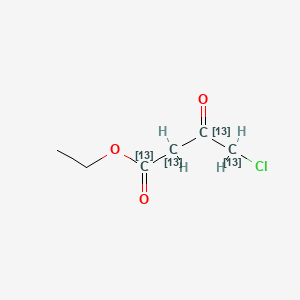

ethyl 4-chloro-3-oxo(1,2,3,4-13C4)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3/i3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLRLMWUFVDREV-PQVJJBODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)[13CH2][13C](=O)[13CH2]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Ethyl 4-Chloroacetoacetate-13C4

Stable Isotope Labeling in Dihydropyridine Synthesis & Metabolic Tracing

Executive Summary

Ethyl 4-Chloroacetoacetate-13C4 (E4CAA-13C4) is a high-fidelity stable isotope-labeled isotopologue of the alkylating agent ethyl 4-chloroacetoacetate. Enriched with four Carbon-13 atoms (

Structural Characterization & Isotopic Fidelity

Chemical Architecture

Unlike the natural abundance isotopomer, E4CAA-13C4 possesses a contiguous chain of

| Feature | Specification |

| Chemical Formula | |

| Molecular Weight | 168.56 g/mol (vs. 164.59 g/mol unlabeled) |

| Isotopic Enrichment | |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in MeOH, DMSO, CH |

| Lability | Hygroscopic; susceptible to hydrolysis |

Spectroscopic Signature (NMR & MS)

Researchers verifying the identity of E4CAA-13C4 must account for scalar coupling not present in the unlabeled compound.

-

Mass Spectrometry (LC-MS/GC-MS):

-

Parent Ion: The base peak shifts to m/z 169/171 (assuming [M+H]+ and

pattern) compared to the standard 165/167. -

Fragmentation: Any fragment retaining the acetoacetate core will exhibit the +4 Da shift. Loss of the ethyl group (

) retains the

-

-

-NMR Interpretation:

-

Unlike the singlets observed in natural abundance NMR, the

backbone exhibits strong -

C1 (Ester Carbonyl): Appears as a doublet (coupling to C2).

-

C2 (Methylene): Appears as a doublet of doublets (coupling to C1 and C3).

-

C3 (Ketone): Appears as a doublet of doublets (coupling to C2 and C4).

-

C4 (Chloromethyl): Appears as a doublet (coupling to C3).

-

Note: The ethyl ester carbons (OCH

CH

-

Mechanistic Application: Hantzsch Synthesis Tracking

E4CAA is a pivotal building block in the synthesis of 1,4-dihydropyridines (1,4-DHPs). Using the

The Hantzsch Pathway (Visualization)

The following diagram illustrates the incorporation of E4CAA-13C4 into a dihydropyridine scaffold.

Figure 1: Mechanistic flow of the Hantzsch Dihydropyridine Synthesis. The red node indicates the introduction of the

Analytical Protocol: Quantification via IDMS

The most critical application of E4CAA-13C4 is its use as an Internal Standard (IS) to quantify trace levels of 4-chloroacetoacetate in reaction mixtures or environmental samples.

Principle: Isotope Dilution Mass Spectrometry (IDMS)

IDMS compensates for matrix effects (ion suppression/enhancement) and extraction losses. Since the physicochemical properties (solubility, pKa, retention time) of E4CAA-13C4 are virtually identical to the analyte, they co-elute and experience the same ionization environment.

Experimental Workflow

Objective: Quantify residual E4CAA in a pharmaceutical intermediate sample.

Reagents:

-

Internal Standard: E4CAA-13C4 (1 mg/mL in Acetonitrile).

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

Step-by-Step Protocol:

-

Preparation of Spiking Solution:

-

Dilute the E4CAA-13C4 stock to 10 µg/mL using acetonitrile.

-

-

Sample Extraction:

-

Aliquot 100 µL of the reaction mixture (Sample).

-

CRITICAL: Add 50 µL of E4CAA-13C4 Spiking Solution directly to the sample aliquot before any extraction steps.

-

Vortex for 30 seconds to ensure equilibration.

-

Precipitate proteins/salts (if necessary) with 300 µL cold acetonitrile. Centrifuge at 10,000 x g for 5 mins.

-

-

LC-MS/MS Analysis:

-

Inject 5 µL of the supernatant.

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

-

Gradient: 5% B to 95% B over 5 minutes.

-

-

Data Processing:

-

Monitor MRM (Multiple Reaction Monitoring) transitions.

-

Analyte Transition: 165.0

119.0 (Loss of EtOH). -

IS Transition: 169.0

123.0 (Loss of EtOH, +4 Da shift maintained). -

Calculate the Area Ratio (

). -

Determine concentration using a calibration curve plotted as Area Ratio vs. Concentration Ratio.

-

Analytical Logic Diagram

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring accurate quantification by compensating for matrix effects.

Handling, Stability & Safety

Safety Profile

E4CAA-13C4 retains the toxicity profile of the unlabeled parent. It is a potent lachrymator and an alkylating agent .

-

Hazard: Causes severe skin burns and eye damage. Toxic if inhaled.

-

Engineering Controls: Handle only in a functioning chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Storage & Stability

-

Temperature: Store at -20°C.

-

Atmosphere: Store under inert gas (Argon or Nitrogen). The compound is moisture-sensitive; hydrolysis yields 4-chloroacetoacetic acid and ethanol, degrading the standard.

-

Shelf Life: Typically 2 years if sealed and frozen. Verify purity via LC-MS prior to critical quantitative runs.

References

-

Memarian, H. R., et al. (2018). Hantzsch synthesis of 1,4-dihydropyridines: mechanistic studies. Organic Chemistry Portal. Retrieved from [Link]

-

Stokvis, E., et al. (2005). Stable isotope dilution liquid chromatography-mass spectrometry for quantification of drugs. Journal of Chromatography A. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7751, Ethyl 4-chloroacetoacetate. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis and Purification of Ethyl 4-Chloroacetoacetate-¹³C₄

Abstract

Ethyl 4-chloroacetoacetate-¹³C₄ is a stable isotope-labeled building block crucial for tracing metabolic pathways and serving as an internal standard in quantitative mass spectrometry studies within drug development and metabolomics.[1][2] This guide provides a comprehensive, in-depth protocol for its synthesis and purification, grounded in established chemical principles and practical laboratory experience. We will explore the strategic selection of ¹³C-labeled precursors, detail a robust synthetic methodology based on the Claisen condensation, outline a rigorous purification scheme, and describe the analytical techniques required for structural and isotopic validation.

Introduction: The Significance of Ethyl 4-Chloroacetoacetate-¹³C₄

Ethyl 4-chloroacetoacetate is a versatile chemical intermediate used in the synthesis of a wide array of compounds, including pharmaceuticals and dyes.[3][4] The incorporation of four ¹³C atoms into its backbone creates Ethyl 4-chloroacetoacetate-¹³C₄, a powerful tool for researchers. Stable isotope labeling with ¹³C offers a non-radioactive method to track the metabolism of drug candidates, elucidate biochemical pathways, and quantify endogenous molecules with high precision.[1][5] The ¹³C₄ label provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays, which are critical in pharmacokinetic and pharmacodynamic studies.[6][7]

The primary challenge in producing this labeled compound lies in the efficient and high-fidelity incorporation of the expensive ¹³C isotopes from commercially available precursors into the final molecular architecture. This guide is designed to provide a clear and technically sound pathway to achieve this, emphasizing the rationale behind each procedural step to ensure reproducibility and high purity.

Strategic Approach: Retrosynthesis and Isotope Incorporation

A logical retrosynthetic analysis of Ethyl 4-chloroacetoacetate points to a Claisen condensation reaction between two ester molecules.[8][9] To achieve the desired ¹³C₄ labeling pattern, the synthesis must be designed around commercially available, isotope-enriched starting materials.

The most direct and efficient strategy involves a mixed Claisen condensation between Ethyl acetate-1,2-¹³C₂ and Ethyl chloroacetate-1,2-¹³C₂ . This approach ensures that all four carbon atoms of the acetoacetate backbone are labeled.

Retrosynthetic Pathway:

-

Target: Ethyl 4-chloroacetoacetate-¹³C₄

-

Key Reaction: Mixed Claisen Condensation

-

Precursors: Ethyl chloroacetate-1,2-¹³C₂ and Ethyl acetate-1,2-¹³C₂

-

Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ethyl acetate selectively. Sodium ethoxide is a common choice for this reaction.[10]

Synthesis Workflow Diagram

The overall process from starting materials to the final, validated product is outlined below. Each stage requires meticulous attention to detail to maximize yield and isotopic integrity.

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]

- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Claisen condensation | Reaction Mechanism of Claisen condensation [pw.live]

Ethyl 4-Chloroacetoacetate-13C4 mechanism of action in biological systems

Topic: Ethyl 4-Chloroacetoacetate-13C4: Mechanistic Utility in Asymmetric Synthesis and Metabolic Tracing Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

This compound (ECAA-13C4) represents a high-fidelity isotopic scaffold critical to the structural elucidation of metabolic pathways and the synthesis of labeled Active Pharmaceutical Ingredients (APIs). Unlike simple reagents, ECAA-13C4 functions as a dual-vector probe : chemically, it serves as the electrophilic backbone for constructing heterocycles (dihydropyridines, aminothiazoles); biologically, it acts as a traceable substrate for stereoselective carbonyl reductases.

This guide deconstructs the "mechanism of action" of ECAA-13C4 not as a pharmacological agent, but as a mechanistic determinant in two biological contexts:

-

Biocatalytic Stereoselection: How enzymes differentiate and reduce the 13C-labeled core to chiral intermediates (e.g., statin precursors).

-

Metabolic Fate Mapping: How the stable isotope signature enables precise tracking of drug metabolites (ADME) in complex biological matrices, bypassing the limitations of radioisotopes.

Chemical Architecture & Isotopic Fidelity

To understand the biological behavior of ECAA-13C4, one must first define its electrophilic potential. The compound features a

-

Structure: Ethyl 4-chloro-3-oxobutanoate (labeled at C1, C2, C3, C4 of the butyrate chain).

-

Isotopic Signature: The incorporation of four

C atoms increases the molecular mass by +4 Da. This mass shift is metabolically stable because the acetoacetate backbone typically forms the core of the final drug scaffold (e.g., the dihydropyridine ring), ensuring the label is not lost during metabolic hydrolysis of the ethyl ester.

Table 1: Physicochemical & Isotopic Properties

| Property | Specification | Mechanistic Implication |

| Formula | +4.0 Da mass shift for MS quantification. | |

| Electrophilicity | C4-Cl (Alkylating) | Reacts with nucleophiles (Cys-SH, DNA) |

| Reducibility | C3-Ketone | Substrate for Carbonyl Reductases (S/R selectivity). |

| Acidity | C2-Methylene (pKa ~11) | Nucleophilic attack in Hantzsch synthesis. |

Mechanism 1: The Synthetic Vector (Hantzsch Reaction)

In drug discovery, ECAA-13C4 is the primary building block for 1,4-dihydropyridine (DHP) calcium channel blockers (e.g., Amlodipine, Felodipine). The "mechanism" here is the chemical assembly of the pharmacophore.

The Hantzsch Pyridine Synthesis:

The ECAA-13C4 backbone provides the C3-C6 segment of the dihydropyridine ring. The

Figure 1: The Hantzsch synthesis pathway showing the convergence of ECAA-13C4 into the dihydropyridine ring.[1] The label remains intact within the DHP core.

Mechanism 2: Biocatalytic Stereoselection (Metabolic Precursor)

ECAA-13C4 is frequently used to study the enzymatic mechanism of chiral reduction . Biological systems (specifically E. coli expressing Candida magnoliae carbonyl reductase) convert ECAA into Ethyl 4-chloro-3-hydroxybutyrate (ECHB) .

-

Biological Relevance: ECHB is the chiral precursor for L-Carnitine (lipid metabolism) and Statins (HMG-CoA reductase inhibitors).

-

Mechanism: The enzyme utilizes NADPH to deliver a hydride to the Re-face or Si-face of the C3 ketone.

-

Tracing Utility: Using ECAA-13C4 allows researchers to measure the Kinetic Isotope Effect (KIE) and verify the hydride transfer mechanism without radio-labeling hazards.

Experimental Protocol: Bioreduction of ECAA-13C4

Objective: Synthesis of (S)-Ethyl 4-chloro-3-hydroxybutyrate-13C4.

-

Inoculation: Cultivate E. coli (BL21) expressing Carbonyl Reductase (S1) in LB medium containing ampicillin (100 µg/mL) at 37°C.

-

Induction: At OD

= 0.6, induce with IPTG (0.1 mM) and incubate at 25°C for 12 hours. -

Biphasic Reaction System:

-

Suspend cells (20 g/L wet weight) in Phosphate Buffer (pH 7.0) containing Glucose (for cofactor regeneration via Glucose Dehydrogenase).

-

Substrate Addition: Add ECAA-13C4 (100 mM) dissolved in butyl acetate (organic phase).

-

Note on Causality: A biphasic system (Water/Butyl Acetate) is critical because ECAA is unstable in water at high concentrations (spontaneous hydrolysis). The organic phase acts as a reservoir.

-

-

Reaction Monitoring: Stir at 30°C. Extract aliquots every 2 hours.

-

Analysis: Analyze via GC-MS (SIM mode). Look for the molecular ion shift (M+4) to confirm isotopic purity retention.

Mechanism 3: Analytical Action in ADME (DMPK)

The most direct "biological action" of ECAA-13C4 is its role as an Internal Standard (IS) or Metabolic Tracer in Drug Metabolism and Pharmacokinetics (DMPK).

The Problem: In LC-MS/MS analysis of biological plasma, "matrix effects" (ion suppression) often distort quantitative data. The Solution (Stable Isotope Dilution): ECAA-13C4-derived drugs have identical physicochemical properties (retention time, pKa) to the analyte but a distinct mass (M+4).

Mechanism of Detection:

-

Co-Elution: The 13C4-labeled drug elutes exactly with the unlabeled drug from the HPLC column.

-

Ionization: Both enter the Mass Spec source simultaneously, experiencing the exact same matrix suppression/enhancement.

-

Differentiation: The Mass Spec resolves them by mass-to-charge ratio (

). -

Quantification: The ratio of Area

/ Area

Figure 2: The workflow for using ECAA-13C4 derivatives to correct for matrix effects in bioanalysis.

Safety & Toxicity Mechanism (The Alkylating Risk)

While ECAA-13C4 is a tool, its core chemistry dictates a specific toxicity mechanism in biological systems if handled improperly or if metabolic activation occurs.

-

Mechanism: S

2 Alkylation.[2] -

Target: The C4-Chlorine is a good leaving group. Nucleophilic thiols (e.g., Glutathione , Cysteine residues on proteins) attack C4.

-

Consequence:

-

Depletion of Glutathione: Leads to oxidative stress.[3]

-

Protein Adduction: Formation of covalent adducts can trigger immune responses (haptens).

-

-

Mitigation in Protocols: All synthesis involving ECAA-13C4 must be performed in closed systems; excess reagent must be quenched with ammonium hydroxide or thiols before biological disposal.

References

-

GuideChem. (2024). Synthesis and Pharmaceutical Applications of Ethyl 4-Chloroacetoacetate.[4][5] GuideChem Technical Resources. Link

-

MDPI. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli. Molecules, 28(21). Link

-

Sigma-Aldrich. (2024). Ethyl 4-chloroacetoacetate Product Specification and Safety Data Sheet. Merck KGaA. Link

-

National Institutes of Health (NIH). (2015). Hyperpolarized [1,3-13C2]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer.[6] Int J Cancer.[6][7] Link

-

Frontiers in Oncology. (2022). Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies. Frontiers. Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 3. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 638-07-3: Ethyl 4-chloroacetoacetate | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. Hyperpolarized [1,3-13C2 ]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. clinmedjournals.org [clinmedjournals.org]

A Senior Application Scientist's Guide to 13C-Labeled Internal Standards

Part 1: The Foundational Imperative for Internal Standards in Quantitative Analysis

In the landscape of quantitative analysis, particularly within the realms of drug discovery and development, the pursuit of accuracy and precision is paramount. Bioanalytical methods, especially those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to numerous sources of variability. These can arise during sample preparation (e.g., extraction inefficiencies, volumetric errors), chromatographic separation, and detection (e.g., instrument fluctuations, matrix effects).[1][2] An internal standard (IS) is a compound of a known concentration added to every sample—calibrators, quality controls (QCs), and unknowns—before processing.[3] Its role is to serve as a chemical and analytical mimic for the target analyte, allowing it to correct for procedural variability. By calculating the ratio of the analyte's response to the IS's response, we can effectively normalize for fluctuations, thereby ensuring the reliability and reproducibility of the results.[1]

While historically, structural analogs were often used as internal standards, the advent of stable isotope-labeled (SIL) internal standards has revolutionized quantitative bioanalysis.[4][5] A SIL-IS is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (²H), nitrogen-15 (¹⁵N), or, the focus of this guide, carbon-13 (¹³C).[5] Because a ¹³C-labeled internal standard is chemically and physically almost identical to the analyte, it co-elutes chromatographically and experiences nearly identical extraction recovery and ionization efficiency in the mass spectrometer.[1] This near-perfect mimicry makes ¹³C-labeled standards the superior choice for mitigating the most challenging aspects of LC-MS analysis, especially ion suppression or enhancement caused by complex biological matrices.[6][7]

Part 2: The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS) with ¹³C-IS

The use of a ¹³C-labeled internal standard is the cornerstone of the Isotope Dilution Mass Spectrometry (IDMS) technique, which is widely regarded as the gold standard for accurate quantification.[8] The fundamental principle of IDMS is elegant and robust: a known amount of the ¹³C-IS is added to a sample containing an unknown amount of the native analyte. After sample processing and analysis by MS, the instrument detects both the native analyte (e.g., at mass 'M') and the ¹³C-IS (e.g., at mass 'M+n', where 'n' is the number of ¹³C atoms).

Because the ¹³C-IS and the analyte have the same physicochemical properties, any loss during sample preparation or any fluctuation in ionization efficiency will affect both compounds equally.[9][10] Therefore, the ratio of their measured signals remains constant and is directly proportional to the initial concentration of the analyte. This relationship allows for highly accurate and precise quantification, even in the presence of significant matrix effects or incomplete sample recovery.[7][8]

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Part 3: Characteristics of an Ideal ¹³C-Labeled Internal Standard

While ¹³C-labeled standards are superior, not all are created equal. The selection and validation of a high-quality ¹³C-IS are critical for robust method performance.

Key Selection Criteria:

| Characteristic | Importance & Rationale |

| Isotopic Purity | The ¹³C-IS should have a high degree of isotopic enrichment (typically >98%) to minimize the contribution of the unlabeled analyte signal.[8] Low purity can lead to biased results, especially at the lower limit of quantification (LLOQ). |

| Chemical Purity | The standard must be free from impurities, especially any residual unlabeled analyte. The presence of the analyte as an impurity will artificially inflate the measured response ratio and lead to inaccurate quantification.[11] |

| Mass Difference | A sufficient mass difference between the analyte and the ¹³C-IS is crucial to prevent isotopic crosstalk. A mass shift of at least +3 Da is generally recommended. This minimizes the chance that the natural isotopic abundance of the analyte (its M+1, M+2 peaks) will interfere with the signal of the IS.[1] |

| Label Position | The ¹³C atoms should be incorporated into a stable part of the molecule that is not susceptible to metabolic cleavage or chemical exchange during sample processing. Placing the label on a core, non-labile part of the structure ensures the IS accurately tracks the analyte. |

| Co-elution | The ¹³C-IS should co-elute perfectly with the analyte. Unlike deuterium-labeled standards, which can sometimes exhibit slight chromatographic shifts, ¹³C-labeling has a negligible effect on retention time, ensuring that both compounds experience the same matrix effects at the same time.[6] |

Part 4: The Experimental Workflow: A Self-Validating System

A robust analytical method is a self-validating system. Each step is designed to ensure accuracy and to provide data that confirms the integrity of the process.

Experimental Protocol 1: Preparation of ¹³C-IS Stock and Working Solutions

This protocol outlines the critical steps for preparing accurate and stable solutions, forming the basis of the entire quantitative assay.

Materials:

-

¹³C-labeled internal standard (solid form)

-

Class A volumetric flasks

-

Calibrated analytical balance

-

Appropriate solvent (e.g., LC-MS grade Methanol or Acetonitrile)

Procedure:

-

Equilibration: Allow the vial containing the solid ¹³C-IS to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh a suitable amount of the ¹³C-IS using a calibrated analytical balance. The amount should be sufficient to prepare a stock solution at a concentration that allows for subsequent dilutions.

-

Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a portion of the solvent, vortex or sonicate to ensure complete dissolution, and then dilute to the final volume with the solvent. This creates the Stock Solution .[12]

-

Storage: Store the stock solution in an appropriately labeled, sealed container at a specified temperature (e.g., -20°C or -80°C) as determined by stability studies.[13][14]

-

Working Solution Preparation: Prepare an intermediate or Working Solution by diluting the stock solution with the appropriate solvent. The concentration of this solution should be optimized so that its addition to the sample results in an IS response that is consistent and sufficient for reliable detection across the entire calibration range.[1]

-

Verification: The accuracy of the stock solution should be verified.[13] This can be done by comparing it against a separately prepared stock solution or a previously validated batch.

The Integrated Bioanalytical Workflow

The following diagram illustrates the complete workflow, from sample receipt to final data reporting, emphasizing the central role of the ¹³C-IS.

Caption: Standard bioanalytical workflow using a ¹³C-labeled internal standard.

Part 5: Advanced Considerations & Troubleshooting

Even with the ideal ¹³C-IS, challenges can arise. An experienced scientist must anticipate and address these potential pitfalls.

1. Isotopic Interference (Crosstalk):

-

The Problem: The signal from the native analyte can contribute to the signal of the ¹³C-IS. This is more likely with high molecular weight compounds or those with elements like chlorine or bromine, which have significant natural isotope abundances.[11] This "crosstalk" can lead to a non-linear calibration curve and biased results, especially at high analyte concentrations.[15][16]

-

The Solution:

-

Selection: Choose a ¹³C-IS with a higher mass difference (>3 Da) to move its signal away from the analyte's isotopic cluster.

-

Validation: During method validation, assess for crosstalk by analyzing a blank sample spiked with the analyte at the upper limit of quantification (ULOQ) without any IS. The response in the IS channel should be less than 5% of the IS response in a zero sample (blank + IS).[1][17] Conversely, the IS should not contribute more than 20% to the analyte signal at the LLOQ.[1][17]

-

Correction: In some cases, mathematical corrections can be applied to the data to account for predictable isotopic contributions.[11]

-

2. Matrix Effects:

-

The Problem: While ¹³C-IS are excellent at compensating for matrix effects, severe ion suppression can still impact assay sensitivity.[6] If suppression is so extreme that the IS signal becomes weak or variable, the precision of the measurement can suffer.

-

The Solution:

-

Chromatography: Optimize the LC method to separate the analyte and IS from the majority of co-eluting matrix components.

-

Sample Cleanup: Employ more rigorous sample extraction techniques (e.g., solid-phase extraction) to remove interfering substances.

-

IS Concentration: The IS concentration should be optimized to provide a stable and robust signal, typically producing a response similar to the analyte's response in the mid-to-high range of the calibration curve.[1]

-

Part 6: Applications in Drug Development

The use of ¹³C-labeled internal standards is integral to nearly every stage of drug development that requires quantitative bioanalysis.

-

Drug Metabolism and Pharmacokinetics (DMPK): ¹³C-labeled standards are essential for accurately determining pharmacokinetic parameters (Cmax, AUC, T½) in both preclinical and clinical studies.[18][19] They enable the precise quantification of parent drugs and their metabolites in complex biological matrices like plasma and urine.[18]

-

Bioequivalence Studies: These studies, which compare the pharmacokinetic profile of a generic drug to a reference product, demand the highest level of analytical accuracy. IDMS with ¹³C-IS is the methodology of choice to meet stringent regulatory requirements.

-

Metabolite Identification (MetID): While not used for quantification in this context, ¹³C-labeled compounds can be used as tracers to help distinguish drug-related metabolites from endogenous background noise in MS scans.

Part 7: Conclusion

The adoption of ¹³C-labeled internal standards in conjunction with isotope dilution mass spectrometry represents a pinnacle of quantitative analytical science. Their ability to co-elute with and chemically mimic the target analyte provides unparalleled correction for the myriad variables inherent in bioanalysis.[9] By understanding the core principles of their use, adhering to rigorous selection criteria, and implementing a self-validating workflow, researchers and drug development professionals can generate data of the highest integrity, ensuring confidence in critical decision-making from discovery through to clinical trials.

References

-

Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. [Link]

-

PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

-

Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

-

LGC Standards. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

-

Owicki, J., et al. (2013). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal. [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

-

U.S. Food and Drug Administration. (2013). Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

-

Berg, T., & Strand, D. H. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography A. [Link]

-

Rychlik, M., & Asam, S. (2008). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Journal of Agricultural and Food Chemistry. [Link]

-

Al-Masri, M., et al. (2020). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods. [Link]

-

Leize, E., et al. (2009). Isotope Dilution Assay in Peptide Quantification: The Challenge of Microheterogeneity of Internal Standard. Journal of The American Society for Mass Spectrometry. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Romer Labs. The Advantage of Fully Stable C13 Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]

-

ResearchGate. (2019). Preparation of uniformly labelled 13C- and 15N-plants using customised growth chambers. [Link]

-

Murphy, R. C., & Brown, S. J. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry. [Link]

-

He, L., et al. (2018). Quantitative Isotope-Dilution High-Resolution-Mass-Spectrometry Analysis of Multiple Intracellular Metabolites in Clostridium autoethanogenum with Uniformly 13C-Labeled Standards Derived from Spirulina. Analytical Chemistry. [Link]

-

Maier, S., & Vogeser, M. (2012). Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations. Clinical Biochemistry. [Link]

-

ResearchGate. (2020). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

-

University of North Texas. 13C-Stable Isotope Labeling. [Link]

-

PubMed. (2021). The Application of Mass Spectrometry in Drug Metabolism and Pharmacokinetics. [Link]

Sources

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. Isotope Dilution Assay in Peptide Quantification: The Challenge of Microheterogeneity of Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. csstc.org [csstc.org]

- 13. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. The Application of Mass Spectrometry in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 4-Chloroacetoacetate-13C4 CAS number and molecular weight

Precision Reagents for Metabolic Tracing and Heterocyclic Synthesis

Executive Summary

Ethyl 4-Chloroacetoacetate-13C4 is a stable isotope-labeled derivative of the versatile alkylating agent ethyl 4-chloroacetoacetate. It serves as a critical building block in the synthesis of isotopically labeled thiazoles, pyrroles, and pharmaceutical intermediates. Its primary utility lies in LC-MS/MS bioanalysis , where it functions as a non-exchangeable Internal Standard (IS), and in NMR structural elucidation , where the carbon-13 enrichment allows for specific metabolic pathway tracing without the proton exchange issues associated with deuterium labeling.

Part 1: Physicochemical Identity & Specifications

The distinction between the unlabeled parent compound and the

Comparative Specification Table

| Parameter | Unlabeled Standard | This compound |

| CAS Number | 638-07-3 | Referenced via Parent CAS 638-07-3 (Vendor specific codes apply) |

| Molecular Formula | C₆H₉ClO₃ | |

| Molecular Weight | 164.59 g/mol | 168.62 g/mol (approx.) |

| Exact Mass | 164.0240 | ~168.0374 (Shift of +4.0134 Da) |

| Physical State | Colorless to pale yellow liquid | Colorless liquid (often packaged under Argon) |

| Boiling Point | 115 °C (at 14 mmHg) | Similar to parent (Isotope effect on BP is negligible) |

| Solubility | DCM, Ethanol, DMSO | DCM, Ethanol, DMSO |

Critical Note on CAS Numbers: Custom stable isotopes often do not possess a unique Chemical Abstracts Service (CAS) registry number distinct from their unlabeled parents in public databases. Researchers must reference the Parent CAS (638-07-3) and specify the isotopic enrichment (e.g., "99 atom %

C") in regulatory documentation.

Part 2: Synthetic Utility & Mechanism

The core value of Ethyl 4-Chloroacetoacetate (E4CAA) lies in its bifunctional nature: it possesses an electrophilic

The Hantzsch Thiazole Synthesis Mechanism

In this pathway, the

-

Nucleophilic Attack: The sulfur atom of a thioamide (or thiourea) attacks the C4 position (chloromethyl group) of the E4CAA.

-

Cyclization: The nitrogen of the thioamide attacks the ketone carbonyl (C3).

-

Dehydration: Loss of water drives aromatization to form the thiazole ring.

Mechanistic Visualization (DOT)

Figure 1: Logical flow of the Hantzsch synthesis transferring the 13C label to the heterocyclic core.

Part 3: Applications in Drug Development

Bioanalytical Internal Standard (LC-MS/MS)

In DMPK (Drug Metabolism and Pharmacokinetics) studies,

-

No Isotope Exchange: Deuterium on acidic positions (like the

-carbon in acetoacetate) can exchange with solvent protons, leading to signal loss. -

Co-Elution:

C analogs co-elute perfectly with the analyte in HPLC, ensuring they experience the exact same matrix suppression/enhancement effects, providing the most accurate normalization.

Metabolic Tracing

When synthesizing

Part 4: Handling, Stability & Safety (Senior Scientist Protocol)

Warning: Lachrymator. Ethyl 4-Chloroacetoacetate is a potent lachrymator (tear gas agent). It causes severe eye and respiratory irritation. All handling must occur within a certified chemical fume hood.

Stability & Storage[1][2][3]

-

Thermal Instability: The compound is prone to self-condensation and polymerization at elevated temperatures or upon exposure to light.

-

Storage Protocol: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

-

Re-purification: If the liquid turns dark yellow/orange, it indicates decomposition (HCl release). Small scale distillation (high vacuum) is required to restore purity before use in sensitive synthesis.

Part 5: Experimental Protocol

Synthesis of 2-Amino-4-(ethoxycarbonyl)thiazole-13C4

This protocol demonstrates the use of this compound to synthesize a labeled thiazole core, a common scaffold in antibiotics (e.g., Cephalosporins).

Materials

-

This compound (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (Absolute, anhydrous)

-

Sodium Acetate (buffered scavenger)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (76 mg, 1.0 mmol) in absolute Ethanol (5 mL).

-

Addition: Cool the solution to 0°C. Add this compound (168 mg, 1.0 mmol) dropwise over 5 minutes.

-

Scientist Note: Slow addition prevents localized exotherms which can degrade the sensitive chloro-ester.

-

-

Reflux: Allow the mixture to warm to room temperature, then heat to reflux (approx. 78°C) for 4 hours.

-

Monitoring: Monitor reaction progress via TLC (System: 1:1 Hexane/EtOAc). The starting material spot (high Rf) should disappear, replaced by a lower Rf fluorescent spot (Thiazole).

-

-

Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt.

-

Filtration: Filter the white solid.

-

Neutralization: If the free base is required, suspend the solid in water and adjust pH to 8 with saturated NaHCO₃. Extract with Ethyl Acetate.[1]

-

-

Validation: Confirm identity via MS (Expect M+1 = ~177 Da vs 173 Da for unlabeled) and ¹³C-NMR.

Workflow Visualization (DOT)

Figure 2: Operational workflow for the synthesis of labeled thiazole scaffolds.

References

-

Organic Chemistry Portal. Synthesis of Thiazoles (Hantzsch Synthesis). Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69484 (Ethyl 4-chloroacetoacetate). Retrieved from [Link]

Sources

Review of literature involving Ethyl 4-Chloroacetoacetate-13C4

An In-depth Technical Guide to Ethyl 4-Chloroacetoacetate-13C4: Synthesis, Applications, and Analytical Methodologies

Abstract

This compound is a stable isotope-labeled derivative of Ethyl 4-Chloroacetoacetate, a pivotal intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, core applications, and analytical methodologies involving this isotopically labeled compound. By incorporating four carbon-13 atoms, this compound serves as a powerful tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry, offering enhanced accuracy and precision in complex biological matrices. We will explore its synthesis from labeled precursors, its critical role in modern drug development workflows, and detailed protocols for its application, providing a holistic view of its scientific utility.

Introduction: The Significance of Isotopic Labeling

Ethyl 4-chloroacetoacetate (ECAA) is a reactive chemical building block belonging to the ethyl esters of acetoacetic acid.[2][3] Its molecular structure, featuring a reactive chlorine atom and a β-keto-ester moiety, makes it a versatile precursor for synthesizing a variety of complex organic compounds, including cardiovascular drugs, statins, antibiotics, and chiral tetronic acids.[1][4]

The introduction of stable isotopes, such as Carbon-13 (¹³C), into a molecule creates an isotopologue—a version of the compound that is chemically identical to its unlabeled counterpart but possesses a greater mass. This compound, in which the four carbon atoms of the acetoacetate backbone are replaced with ¹³C, is an invaluable tool in scientific research.[5][6] Its primary advantage lies in its utility as a tracer for metabolic pathways and as an internal standard for highly sensitive analytical techniques like mass spectrometry (MS).[7] Because it behaves identically to the native compound during chromatographic separation and ionization but is easily distinguishable by its mass, it enables precise quantification in complex biological samples.[7]

Synthesis and Isotopic Labeling

The synthesis of this compound fundamentally relies on the chlorination of an isotopically labeled precursor, Ethyl acetoacetate-1,2,3,4-¹³C₄.[8]

Common Synthesis Routes for Unlabeled ECAA

Several methods are established for the industrial and laboratory-scale synthesis of unlabeled ECAA:

-

Diketene Process: This is a mainstream industrial route where diketene is first chlorinated and the resulting acid chloride intermediate is reacted with ethanol.[9][10] This method is advantageous due to cheap, readily available raw materials, with modern refinements achieving yields above 94.5%.[10]

-

Ethyl Acetoacetate Chlorination: Direct chlorination of ethyl acetoacetate using reagents like sulfuryl chloride.[10][11] This method requires careful control to prevent the formation of the isomeric byproduct, ethyl 2-chloroacetoacetate, which is difficult to separate.[10]

-

Modified Reformatsky Reaction: This process involves the reaction of ethyl chloroacetate with magnesium in a chlorinated hydrocarbon solvent to form a magnesium enolate complex, which is then hydrolyzed to yield ECAA.[12]

Protocol: Synthesis of ECAA via Sulfuryl Chloride Chlorination

This protocol is adapted from established laboratory methods for the synthesis of the unlabeled compound and would be applicable for the chlorination of the ¹³C₄-labeled precursor.[11]

-

Preparation: Add Ethyl acetoacetate-1,2,3,4-¹³C₄ to a jacketed glass reactor.

-

Cooling: Cool the reactor contents to between 0-5°C using a circulating chiller.

-

Chlorination: Slowly add sulfuryl chloride dropwise into the reactor while maintaining the reaction temperature at 0-5°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

-

Gas Removal: Gently heat the reactor to 35-55°C and apply a vacuum to pump out dissolved gases (HCl and SO₂).

-

Purification: Heat the mixture to 85-95°C under vacuum to distill and recover any unreacted starting material.

-

Final Product: The remaining liquid is the crude this compound, which can be further purified by fractional distillation.

Quality Control

The final product's identity and isotopic purity must be confirmed.

-

Mass Spectrometry (MS): To confirm the correct mass shift (M+4) corresponding to the four ¹³C atoms.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is used to confirm the position and incorporation of the carbon-13 labels.

-

Gas Chromatography (GC): To determine the chemical purity of the compound, which typically exceeds 96-98%.[13][14]

Physicochemical Properties

A summary of the key properties for both the labeled and unlabeled compound is provided below.

| Property | Ethyl 4-Chloroacetoacetate | This compound | Reference(s) |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [1][13] |

| Molecular Formula | C₆H₉ClO₃ | C₂(¹³C)₄H₉ClO₃ | [5][15] |

| Molecular Weight | 164.59 g/mol | 168.56 g/mol | [14][15] |

| CAS Number | 638-07-3 | 1216736-40-1 | [14][15] |

| Purity | ≥96.0% | ≥98% (Chemical), 99% (Isotopic) | [13][14] |

| Boiling Point | 115°C @ 14 mmHg | Not specified | [16] |

| Melting Point | -8°C | Not specified | [16] |

| Refractive Index | 1.4500-1.4550 @ 20°C | Not specified | [13] |

Applications in Drug Development and Research

The primary value of this compound lies in its application as a tracer and an internal standard.

Quantitative Bioanalysis (Internal Standard)

In pharmacokinetic and drug metabolism studies, accurate quantification of drug candidates or their metabolites in biological fluids is essential. Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS analysis.

Causality: this compound is an ideal internal standard for the quantification of unlabeled ECAA or its derivatives. It co-elutes with the analyte during chromatography and exhibits nearly identical ionization efficiency in the mass spectrometer's source. However, it is differentiated by its higher mass, allowing for the precise calculation of the analyte's concentration by correcting for sample loss during preparation and for matrix effects during ionization.[7]

Metabolic Flux Analysis and Imaging

Stable isotopes are crucial for tracing the metabolic fate of compounds in biological systems.[17] Hyperpolarized magnetic resonance is an emerging technique that dramatically enhances the MR signal of ¹³C-labeled molecules, allowing for real-time, non-invasive imaging of metabolic processes in vivo.[18]

Field Insight: While studies on hyperpolarized this compound are not yet published, analogous work with related labeled esters provides a strong precedent. For instance, hyperpolarized [1,3-¹³C₂]ethyl acetoacetate has been identified as a novel metabolic marker for diagnosing hepatocellular carcinoma in rat models.[18] Similarly, hyperpolarized [1-¹³C]ethyl pyruvate has been used to probe brain metabolism, leveraging its lipophilic nature to cross the blood-brain barrier more readily than pyruvate.[19] These studies demonstrate the potential for this compound to be developed as a specialized probe for enzymatic activity or metabolic pathways in oncology or neurology research.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Chloroacetoacetic acid ethyl ester | Ethyl 4-chloroacetoacetate, 98% | 638-07-3 | Ethyl 4-chloroacetoacetate, 98% | Ottokemi™ Product [ottokemi.com]

- 3. Ethyl-4-chloroacetoacetate [himedialabs.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. SmallMolecules.com | ETHYL-4-CHLOROACETOACETATE (1,2,3,4-13C4, 99%) (G) from cilmkt | SmallMolecules.com [smallmolecules.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Ethyl acetoacetate-1,2,3,4-13C4 13C 99atom , 99 CP 84508-55-4 [sigmaaldrich.com]

- 9. Ethyl 4-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]

- 10. CN113603581A - A kind of continuous device and method for industrial production of ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]

- 11. Preparation method of ethyl 4-chloroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 12. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents [patents.google.com]

- 13. A15641.0B [thermofisher.com]

- 14. ETHYL-4-CHLOROACETOACETATE | Eurisotop [eurisotop.com]

- 15. Synthonix, Inc > 638-07-3 | Ethyl 4-chloroacetoacetate [synthonix.com]

- 16. Ethyl 4-Chloroacetoacetate Manufacturers, with SDS [mubychem.com]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. Hyperpolarized [1,3-13C2 ]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolic Imaging in the Anesthetized Rat Brain Using Hyperpolarized [1-13C] Pyruvate and [1-13C] Ethyl Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Ethyl 4-Chloroacetoacetate-13C4

This guide provides an in-depth exploration of Ethyl 4-Chloroacetoacetate-13C4, a stable isotope-labeled compound, detailing its core applications for researchers, scientists, and professionals in drug development. We will delve into the mechanistic basis for its utility and provide actionable protocols for its integration into advanced research workflows.

Foundational Principles: The "Why" of Stable Isotope Labeling

Ethyl 4-chloroacetoacetate is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its isotopically labeled counterpart, this compound, has four of its six carbon atoms replaced with the non-radioactive, heavy isotope carbon-13 (¹³C).[4] This substitution increases the molecular weight by four daltons without significantly altering the compound's chemical reactivity or physical properties.[5][6]

The power of this subtle modification is profound. Mass-sensitive analytical instruments, particularly mass spectrometers, can easily differentiate between the labeled (heavy) and unlabeled (light) versions of the molecule. This distinction is the cornerstone of its application as both a tracer and an internal standard, providing a level of analytical precision that is often unattainable with other methods.[5][7][8] Unlike radioactive isotopes, stable isotopes like ¹³C pose no radiation risk, making them ideal for a wide range of studies, including those in humans.[9][10]

Core Research Area 1: Quantitative Bioanalysis via Isotope Dilution Mass Spectrometry

The most prevalent application of this compound is as a Stable Isotope-Labeled Internal Standard (SIL-IS) for quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This technique, known as isotope dilution mass spectrometry, is the gold standard for accurately measuring the concentration of drugs, metabolites, or other analytes in complex biological matrices like plasma, urine, or tissue homogenates.[11][12]

The Causality Behind the "Gold Standard"

The accuracy of LC-MS can be compromised by sample loss during preparation and, most critically, by "matrix effects," where co-eluting components from the biological sample suppress or enhance the ionization of the target analyte.[13] A SIL-IS is the ideal solution because it is chemically identical to the analyte.

-

It co-elutes chromatographically: The labeled and unlabeled compounds travel through the LC column at virtually the same rate.[14]

-

It experiences identical matrix effects: Any ionization suppression or enhancement that affects the analyte will affect the SIL-IS to the same degree.[13]

-

It corrects for sample preparation variability: Any loss of material during extraction or handling steps will affect both the analyte and the SIL-IS proportionally.[15]

By adding a precise amount of the SIL-IS to a sample at the very beginning of the workflow, the ratio of the analyte's mass spectrometry signal to the SIL-IS's signal remains constant, regardless of these variations. This provides a highly accurate and precise measurement of the analyte's true concentration.[16][17][18]

Data Presentation: The Impact of a SIL-Internal Standard

The table below illustrates the dramatic improvement in data precision when using a SIL-IS compared to an analysis without one. The data represent hypothetical measurements of an analyte in five replicate plasma samples.

| Replicate | Measured Concentration (No IS) | % RSD | Measured Concentration (with SIL-IS) | % RSD |

| 1 | 12.5 ng/mL | \multirow{5}{}{22.4% } | 10.1 ng/mL | \multirow{5}{}{2.9% } |

| 2 | 9.8 ng/mL | 9.8 ng/mL | ||

| 3 | 15.1 ng/mL | 10.2 ng/mL | ||

| 4 | 11.0 ng/mL | 10.3 ng/mL | ||

| 5 | 13.9 ng/mL | 9.9 ng/mL |

RSD = Relative Standard Deviation

Logical Diagram: Principle of Isotope Dilution

Caption: Workflow showing how the SIL-IS preserves the analyte ratio.

Core Research Area 2: Metabolic Pathway Elucidation

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to drug development.[7][8] this compound can be used as a labeled building block to synthesize a drug candidate. When this labeled drug is introduced into a biological system (in vivo or in vitro), it acts as a tracer.[19]

Tracing the Fate of a Molecule

Researchers can track the journey of the ¹³C atoms using mass spectrometry. The parent drug and any metabolites derived from it will contain the four ¹³C atoms, giving them a distinct mass signature (+4 Da) that differentiates them from the thousands of endogenous molecules in the system.[20][21] This allows for:

-

Unambiguous Metabolite Identification: The characteristic isotopic pattern confirms that a detected molecule is drug-related.[7][8]

-

Metabolic Pathway Mapping: By identifying the structures of the labeled metabolites, scientists can piece together the exact biochemical transformations the drug undergoes.[19][20]

-

Quantifying Metabolic Flux: Advanced techniques can determine the rates of different metabolic reactions, providing a dynamic view of cellular physiology.[20][22]

This knowledge is critical for predicting drug-drug interactions, understanding toxicity mechanisms, and optimizing drug design.[7][8]

Experimental Workflow: Metabolic Fate Study

Caption: High-level workflow for a ¹³C tracer study in drug metabolism.

Other Key Research Areas

Beyond the two primary applications, this compound is a valuable tool in other scientific domains.

-

Mechanistic Chemistry: In organic synthesis, using the labeled compound as a starting material allows chemists to track the fate of the carbon skeleton through a reaction. By analyzing the product's structure with techniques like ¹³C-NMR spectroscopy, they can definitively determine which bonds were broken and formed, providing clear evidence for a proposed reaction mechanism.[23][24][25][26]

-

Environmental Fate Studies: If a pesticide or industrial chemical contains the chloroacetoacetate structure, the ¹³C-labeled version can be used to study its degradation and persistence in soil and water.[1] The label allows researchers to trace the breakdown products of the specific pollutant, distinguishing them from the complex background of the environmental matrix.[27][28][29][30][31]

Experimental Protocols

Protocol 1: Quantitative Analysis using SIL-IS

This protocol outlines a general workflow for quantifying an analyte in plasma using this compound as part of a SIL-IS strategy.

-

Preparation of Standards:

-

Prepare a stock solution of the analyte and the SIL-IS in an appropriate organic solvent (e.g., Methanol).

-

Create a series of calibration curve standards by spiking known concentrations of the analyte into blank plasma.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

Aliquot 100 µL of each standard, QC, and unknown sample into separate microcentrifuge tubes.

-

Add 10 µL of the SIL-IS working solution to every tube (except blank matrix). The concentration should be chosen to yield a response similar to the mid-point of the calibration curve.[18]

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.[18]

-

Vortex vigorously for 1 minute.

-

Centrifuge at >14,000 x g for 10 minutes to pellet the precipitated proteins.

-

-

Final Extract Preparation:

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial LC mobile phase.[18]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto the LC-MS/MS system.

-

Develop a chromatographic method (e.g., using a C18 reversed-phase column) that provides good peak shape for the analyte.[18]

-

Optimize mass spectrometer settings in Multiple Reaction Monitoring (MRM) mode to monitor at least one specific precursor-to-product ion transition for the analyte and the SIL-IS.[18]

-

-

Data Processing:

-

Integrate the peak areas for both the analyte and the SIL-IS.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area) for all samples.

-

Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the standards.

-

Determine the concentration of the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

-

References

-

Baillie, T. A., & Su, P. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(8). Available at: [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available at: [Link]

-

Fiveable. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. Available at: [Link]

-

Antoniewicz, M. R. (2015). Parallel labeling experiments for pathway elucidation and (13)C metabolic flux analysis. Current Opinion in Biotechnology, 36, 91-97. Available at: [Link]

-

Yang, T. H., et al. (2012). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments, (59), e3547. Available at: [Link]

-

Moravek. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Available at: [Link]

-

Battelle. (2024). Environmental Fate Studies: Radiolabeled vs Non-Radiolabeled. Inside Battelle Blog. Available at: [Link]

-

Kim, D. H., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(24), 3025-3034. Available at: [Link]

-

Hegstad, S., et al. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography A, 1218(52), 9480-9488. Available at: [Link]

-

Browne, T. R. (1997). The use of stable isotopes in drug metabolism studies. Journal of Clinical Pharmacology, 37(4), 347-352. Available at: [Link]

-

Borenstein, M. R., & Hoke, S. H. (2014). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 28, 104-111. Available at: [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). Using multiple tracers for 13C metabolic flux analysis. Metabolic Engineering, 16, 12-20. Available at: [Link]

-

Imtiyaz, K., et al. (2020). Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues. Applied Sciences, 10(18), 6463. Available at: [Link]

-

Lehner, A., et al. (2019). 13 C-labelled yeast as internal standard for LC–MS/MS and LC high resolution MS based amino acid quantification in human plasma. Analytical and Bioanalytical Chemistry, 411(23), 6071-6081. Available at: [Link]

-

Wang, Z., et al. (2017). Isotope Tracers To Study the Environmental Fate and Bioaccumulation of Metal-Containing Engineered Nanoparticles: Techniques and Applications. Chemical Reviews, 117(13), 8344-8386. Available at: [Link]

-

Scott, A. I. (1985). Applications of 13C nmr in the study of biosynthetic mechanism. Journal of Natural Products, 48(5), 689-707. Available at: [Link]

-

OpenStax. (2023). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. Available at: [Link]

-

University of Regensburg. (n.d.). Applications of 13C NMR. Available at: [Link]

-

Chemistry LibreTexts. (2023). 6.6: Uses of C-13 NMR Spectroscopy. Available at: [Link]

-

HiMedia Laboratories. (n.d.). Ethyl-4-chloroacetoacetate. Available at: [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. Available at: [Link]

-

Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Available at: [Link]

-

SERDP ESTCP. (2020). Applying Compound Specific Isotope Analysis to Document Contaminant Degradation and Distinguish Sources. YouTube. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 638-07-3: Ethyl 4-chloroacetoacetate | CymitQuimica [cymitquimica.com]

- 3. Ethyl-4-chloroacetoacetate [himedialabs.com]

- 4. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. moravek.com [moravek.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. metsol.com [metsol.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. waters.com [waters.com]

- 14. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]

- 16. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Parallel labeling experiments for pathway elucidation and (13)C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. semanticscholar.org [semanticscholar.org]

- 23. fiveable.me [fiveable.me]

- 24. Applications of 13C nmr in the study of biosynthetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 26. 13C Applications [ch.ic.ac.uk]

- 27. inside.battelle.org [inside.battelle.org]

- 28. Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Isotope Tracers To Study the Environmental Fate and Bioaccumulation of Metal-Containing Engineered Nanoparticles: Techniques and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. m.youtube.com [m.youtube.com]

Methodological & Application

Use of Ethyl 4-Chloroacetoacetate-13C4 in mass spectrometry

An In-Depth Technical Guide to the Application of Ethyl 4-Chloroacetoacetate-¹³C₄ in Mass Spectrometry

Authored by a Senior Application Scientist

Foreword: Beyond the Standard

In the realm of quantitative analysis, particularly within drug discovery and metabolomics, the pursuit of precision and accuracy is relentless. The mass spectrometer, a cornerstone of the modern analytical laboratory, provides unparalleled sensitivity and selectivity. However, its output is susceptible to variations arising from sample preparation, matrix effects, and instrument drift. The effective mitigation of these variables is what separates ambiguous data from definitive, actionable insights.

This guide delves into the strategic use of Ethyl 4-chloroacetoacetate-¹³C₄ , a stable isotope-labeled (SIL) internal standard, to achieve the highest echelon of data integrity in liquid chromatography-mass spectrometry (LC-MS) analyses. We will move beyond rote protocol, exploring the causal science behind experimental choices. This document is designed for the discerning researcher, scientist, and drug development professional who seeks not just a method, but a mastery of the principles of isotope dilution mass spectrometry (IDMS).

The Profile of an Ideal Internal Standard: Ethyl 4-Chloroacetoacetate-¹³C₄

Ethyl 4-chloroacetoacetate is a versatile chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure features a reactive chloro group and a β-keto ester moiety, making it a valuable building block.[1][2] The ¹³C₄-labeled analogue is an exemplary internal standard for quantitative mass spectrometry.

Table 1: Physicochemical Properties of Ethyl 4-Chloroacetoacetate

| Property | Value (Unlabeled) | Reference |

| Molecular Formula | C₆H₉ClO₃ | [3] |

| Molecular Weight | 164.59 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 115 °C @ 14 mmHg | [2][4] |

| Density | 1.218 g/mL at 25 °C | [2][4] |

| Solubility | Soluble in most organic solvents | [2][6] |

| Key Functional Groups | Ester, Ketone, Alkyl Chloride | [4] |

The defining feature of the ¹³C₄-labeled version is the substitution of four ¹²C atoms with their heavier, non-radioactive ¹³C isotope. This imparts a +4 Da mass shift, allowing it to be distinguished from the native analyte by the mass spectrometer, while retaining virtually identical chemical and physical properties.

Why ¹³C Labeling is the Gold Standard

Stable isotope labeling is a cornerstone of modern drug development and metabolic research.[7][8] While deuterium (²H) labeling is also common, ¹³C-labeled standards are often superior for quantitative LC-MS applications.[9]

-

Chemical and Chromatographic Equivalence: ¹³C-labeled standards co-elute perfectly with the unlabeled analyte, ensuring that both experience the same matrix effects and ionization suppression/enhancement at the same time.[10] Deuterated standards can sometimes exhibit slight chromatographic shifts, compromising this critical function.[9]

-

Isotopic Stability: The C-C bond is exceptionally stable. There is no risk of the ¹³C label exchanging with other atoms during sample preparation or analysis, a potential issue with deuterium labels in certain chemical environments.[11] This stability ensures the integrity of the standard throughout the analytical workflow.

Core Application: Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

The primary application of Ethyl 4-chloroacetoacetate-¹³C₄ is as an internal standard (IS) in Isotope Dilution Mass Spectrometry (IDMS). IDMS is a powerful quantification technique that relies on adding a known amount of a SIL-IS to a sample before processing.[10] Because the SIL-IS is chemically identical to the native analyte, it corrects for analyte loss during extraction, derivatization, and for variability in instrument response.[12][13] Quantification is based on the ratio of the MS signal from the native analyte to that of the SIL-IS.[13]

The Principle of IDMS

The core logic of IDMS is that any physical or chemical variation affecting the analyte will affect the co-eluting SIL-IS in precisely the same manner. Therefore, the ratio of their signals remains constant and directly proportional to the concentration of the native analyte.

Caption: Workflow for Isotope Dilution Mass Spectrometry (IDMS).

Protocol 1: Absolute Quantification of Ethyl 4-chloroacetoacetate in a Plasma Matrix

This protocol provides a validated method for quantifying residual Ethyl 4-chloroacetoacetate in a biological matrix, a common requirement in pharmacokinetic or toxicology studies.[8][]

I. Materials and Reagents

-

Analyte: Ethyl 4-chloroacetoacetate (≥98% purity)

-

Internal Standard: Ethyl 4-chloroacetoacetate-¹³C₄ (≥98% purity, ≥99% isotopic purity)

-

Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water (LC-MS grade), Formic Acid (FA, LC-MS grade)

-

Matrix: Blank rat plasma (K₂EDTA anticoagulant)

-

Equipment: Calibrated pipettes, vortex mixer, centrifuge, 2 mL polypropylene tubes, 2 mL HPLC vials with septa caps

II. Preparation of Stock and Working Solutions

-

Analyte Stock (1 mg/mL): Accurately weigh 10 mg of Ethyl 4-chloroacetoacetate and dissolve in 10.0 mL of ACN.

-

Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of Ethyl 4-chloroacetoacetate-¹³C₄ and dissolve in 1.0 mL of ACN.

-

Analyte Working Solutions (Calibration Curve): Perform serial dilutions of the Analyte Stock with ACN:Water (50:50) to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (ISWS, 50 ng/mL): Dilute the Internal Standard Stock with ACN. This solution will be used for spiking.

-

Causality: The concentration of the IS should be chosen to be near the middle of the calibration curve range to ensure a robust signal-to-noise ratio without saturating the detector.

-

III. Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 2 mL polypropylene tube.

-

Add 300 µL of the ISWS (50 ng/mL in ACN).

-

Causality: Adding the IS in a protein precipitating solvent (ACN) at the earliest stage combines the spike-in and extraction step. This ensures the IS accurately tracks the analyte through the entire sample preparation process, compensating for any variability in protein precipitation efficiency.[13]

-

-

Vortex vigorously for 1 minute to ensure complete protein precipitation and mixing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis. Avoid disturbing the protein pellet.

IV. LC-MS/MS Conditions

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions.

Table 2: Example MRM Transitions for Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ethyl 4-chloroacetoacetate | 165.0 | 119.0 | 15 |

| Ethyl 4-chloroacetoacetate-¹³C₄ | 169.0 | 123.0 | 15 |

-

Causality: Multiple Reaction Monitoring (MRM) on a triple quadrupole MS provides exceptional selectivity and sensitivity by monitoring a specific fragmentation pathway for both the analyte and the IS.[15] This minimizes interference from other matrix components. The +4 Da shift is observed in both the precursor and the product ions, confirming the label's position and stability.

V. Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards.

-

Perform a linear regression with 1/x² weighting.

-

Calculate the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Advanced Application: A Reactive Tracer for Metabolic Pathway Analysis

Beyond its role as an internal standard, the unique chemical structure of Ethyl 4-chloroacetoacetate-¹³C₄ opens up possibilities for its use as a reactive tracer in targeted metabolic studies. Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules and quantify pathway activity.[16][17][18]

The electrophilic nature of the carbon atom bearing the chlorine makes it susceptible to nucleophilic substitution by cellular nucleophiles, such as the thiol group of glutathione (GSH) or cysteine residues in proteins. By exposing cells or tissues to Ethyl 4-chloroacetoacetate-¹³C₄ and using mass spectrometry to search for the characteristic +4 Da mass shift in potential adducts, one can trace its covalent interactions and metabolic transformations.

Caption: Workflow for using Ethyl 4-chloroacetoacetate-¹³C₄ as a reactive tracer.

Protocol 2: Tracing Glutathione Conjugation in Cell Lysate

This protocol outlines an exploratory experiment to identify the glutathione conjugate of Ethyl 4-chloroacetoacetate-¹³C₄ in a cell lysate.

I. Materials and Reagents

-

Tracer: Ethyl 4-chloroacetoacetate-¹³C₄

-

Cell Line: HepG2 human liver cancer cells (or other relevant cell line)

-

Reagents: Phosphate-buffered saline (PBS), RIPA lysis buffer, BCA protein assay kit, Glutathione (reduced form)

-

Solvents: Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

II. Experimental Procedure

-

Cell Culture and Lysis: Culture HepG2 cells to ~80% confluency. Harvest the cells, wash with cold PBS, and lyse using RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay.

-

Labeling Reaction: In a microfuge tube, combine 50 µg of cell lysate protein with Ethyl 4-chloroacetoacetate-¹³C₄ to a final concentration of 100 µM.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Reaction Quench & Extraction: Stop the reaction by adding 4 volumes of ice-cold methanol. This will precipitate proteins and extract small molecule metabolites.

-

Sample Cleanup: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and dry under a stream of nitrogen. Reconstitute the sample in 100 µL of 5% Methanol / 0.1% Formic Acid for LC-MS analysis.[19]

III. LC-MS Analysis

-

MS System: High-resolution mass spectrometer (HRMS), such as an Orbitrap or Q-TOF.

-

Scan Mode: Perform a full scan (e.g., m/z 100-1000) to search for all potential metabolites.

-

Data Analysis: Extract the exact mass of the theoretical glutathione conjugate (GSH + Ethyl acetoacetate-¹³C₄). The expected mass shift from the unlabeled conjugate will be +4.0134 Da (4 x ¹³C). Search the HRMS data for this mass and its characteristic isotopic pattern.

Table 3: Theoretical Masses for Adduct Identification

| Compound | Molecular Formula | Exact Mass (Monoisotopic) |

| Glutathione (GSH) | C₁₀H₁₇N₃O₆S | 307.0814 |